molecular formula C20H15ClFN3O2 B5137756 2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide

2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide

Cat. No.: B5137756
M. Wt: 383.8 g/mol
InChI Key: DFSPIENFHZPDDV-UHFFFAOYSA-N
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Description

2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide is an organic compound with a complex structure, featuring multiple functional groups including acetyl, chlorophenyl, dicyano, and fluorophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acetyl Group:

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Dicyano Group: The dicyano group can be introduced through a nucleophilic substitution reaction using cyanide salts such as sodium cyanide or potassium cyanide.

    Introduction of the Fluorophenyl Group: This step can be achieved through a coupling reaction, such as a Suzuki-Miyaura coupling, where a fluorophenyl boronic acid reacts with a halogenated intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the positions of the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitriles or other substituted derivatives.

Scientific Research Applications

2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-acetyl-3-(4-bromophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide
  • 2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-chlorophenyl)butanamide
  • 2-acetyl-3-(4-methylphenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide

Uniqueness

2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct electronic and steric properties

Properties

IUPAC Name

2-acetyl-3-(4-chlorophenyl)-4,4-dicyano-N-(4-fluorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3O2/c1-12(26)18(20(27)25-17-8-6-16(22)7-9-17)19(14(10-23)11-24)13-2-4-15(21)5-3-13/h2-9,14,18-19H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSPIENFHZPDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C1=CC=C(C=C1)Cl)C(C#N)C#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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